

## Lysozyme C: Applications in Pharmaceutical and Medical Research

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

**Lysozyme C**, also known as muramidase, is a naturally occurring enzyme and a key component of the innate immune system.[1] It is found in various bodily secretions such as tears, saliva, and mucus.[1] The primary and most well-known function of **Lysozyme C** is its ability to hydrolyze the β-(1,4)-glycosidic bonds in the peptidoglycan layer of bacterial cell walls, leading to bacterial lysis, particularly in Gram-positive bacteria.[2] Beyond its direct antimicrobial properties, **Lysozyme C** exhibits a range of other biological activities, including antiviral, anti-inflammatory, and immunomodulatory effects, making it a molecule of significant interest in pharmaceutical and medical research.[3][4] These application notes provide a comprehensive overview of the multifaceted roles of **Lysozyme C**, with detailed experimental protocols and supporting data for its use in therapeutic development, drug delivery, and as a potential biomarker.

## **Therapeutic Applications of Lysozyme C**

**Lysozyme C**'s diverse biological activities have led to its investigation for a variety of therapeutic applications, ranging from infectious diseases to cancer.

## **Antimicrobial and Antiviral Activity**



### Methodological & Application

Check Availability & Pricing

The enzymatic degradation of peptidoglycan is the principal mechanism behind **Lysozyme C**'s potent activity against Gram-positive bacteria.[2] However, it also possesses non-enzymatic bactericidal properties, attributed to its cationic nature, which can disrupt bacterial membranes. [5] While its efficacy against Gram-negative bacteria is limited by their protective outer membrane, modifications of lysozyme or its use in combination with other agents can enhance its activity against these pathogens.[3][5] **Lysozyme C** has also demonstrated antiviral activity against a range of viruses.[6]

Table 1: Minimum Inhibitory Concentration (MIC) of Hen Egg-White Lysozyme (HEWL) Against Various Bacteria



| Bacterium                               | Lysozyme Type                    | MIC (mg/mL) | Reference |
|-----------------------------------------|----------------------------------|-------------|-----------|
| Staphylococcus<br>aureus ATCC 25923     | Isolate from local chicken       | 6           | [7][8]    |
| Staphylococcus<br>aureus ATCC 25923     | Heat-modified (75°C)             | 3           | [7][8]    |
| Bacillus cereus ATCC<br>10876           | Isolate from local chicken       | 6           | [7][8]    |
| Bacillus cereus ATCC<br>10876           | Heat-modified (90°C)             | 3           | [7][8]    |
| Escherichia coli ATCC<br>25922          | Isolate from local chicken       | >6          | [7][8]    |
| Escherichia coli ATCC<br>25922          | Heat-modified (90°C)             | 6           | [7][8]    |
| Salmonella<br>Typhimurium ATCC<br>14028 | Isolate from local chicken       | >6          | [7][8]    |
| Salmonella<br>Typhimurium ATCC<br>14028 | Heat-modified (90°C)             | 6           | [7][8]    |
| Escherichia coli                        | Natural HEWL                     | 1.50        | [3][9]    |
| Escherichia coli                        | Caffeic acid modified<br>HEWL    | 0.50        | [3][9]    |
| Pseudomonas<br>aeruginosa               | Natural HEWL                     | 1.50        | [3][9]    |
| Pseudomonas<br>aeruginosa               | p-coumaric acid<br>modified HEWL | 0.75        | [3][9]    |
| Staphylococcus aureus                   | Natural HEWL                     | 0.75        | [3][9]    |
| Bacillus subtilis                       | Natural HEWL                     | 0.75        | [3][9]    |



**Lysozyme C** can also act synergistically with conventional antibiotics, potentially enhancing their efficacy and combating antibiotic resistance.[10][11]

## **Anti-inflammatory and Immunomodulatory Effects**

**Lysozyme C** can modulate the immune response through various mechanisms. It can influence the production of pro-inflammatory and anti-inflammatory cytokines. For instance, it has been shown to suppress the production of TNF-α and IL-6.[4][12] This anti-inflammatory activity is partly mediated through the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway.[4] Furthermore, the breakdown products of bacterial peptidoglycan by **lysozyme c**an be recognized by pattern recognition receptors, such as Nod2, leading to the activation of the NF-κB signaling pathway and subsequent immune responses.[13]

Table 2: Quantitative Data on Cytokine Modulation by Lysozyme

| Cell<br>Type/Model                        | Stimulant | Lysozyme<br>Concentrati<br>on | Cytokine | %<br>Inhibition/M<br>odulation | Reference |
|-------------------------------------------|-----------|-------------------------------|----------|--------------------------------|-----------|
| LPS-<br>activated<br>mouse<br>macrophages | LPS       | 1-10 μg/mL                    | TNF-α    | 10%-44%<br>decrease            | [12]      |
| LPS-<br>activated<br>mouse<br>macrophages | LPS       | 1-10 μg/mL                    | IL-6     | 10%-44%<br>decrease            | [12]      |
| LPS-<br>activated<br>mouse<br>macrophages | LPS       | 1-10 μg/mL                    | IL-10    | 21%-39%<br>increase            | [12]      |

### **Anti-Cancer Activity**

Emerging research suggests that **Lysozyme C** may possess anti-cancer properties. It has been shown to inhibit the proliferation of certain tumor cells and can enhance the efficacy of



some chemotherapeutic agents.[1] The proposed mechanisms for its anti-tumor activity involve the modulation of the host's immune response against the tumor.[1]

## **Lysozyme C in Drug Delivery Systems**

The cationic nature and biological activity of **Lysozyme C** make it a valuable component in the design of drug delivery systems.[14] It can be formulated into nanoparticles to act as a carrier for other drugs or to enhance its own therapeutic effects.

Table 3: Characteristics of Lysozyme-Based Nanoparticles for Drug Delivery

| Nanoparticl<br>e System           | Polymer/Ma<br>terial | Particle<br>Size (nm) | Encapsulati<br>on<br>Efficiency<br>(%) | Drug<br>Release<br>Profile              | Reference |
|-----------------------------------|----------------------|-----------------------|----------------------------------------|-----------------------------------------|-----------|
| Lysozyme-<br>PLGA                 | PLGA 50:50           | ~200-500              | ~70-80%                                | Sustained<br>release over<br>40-70 days | [15]      |
| Lysozyme-<br>Chitosan             | Chitosan             | ~243                  | ~52% (at 0.4<br>mg/mL<br>lysozyme)     | Sustained release                       | [16]      |
| Lysozyme-<br>Dextran-<br>Chitosan | Dextran-<br>Chitosan | ~188                  | ~85%                                   | Sustained release                       | [17]      |

The release of the encapsulated drug from these nanoparticles can be tuned by altering the polymer composition and preparation method, allowing for controlled and sustained delivery to the target site.[15][18]

## Lysozyme C as a Diagnostic Biomarker

Elevated levels of **Lysozyme C** in bodily fluids can be indicative of certain pathological conditions, particularly those involving inflammation and high cell turnover. It is being investigated as a potential biomarker for various diseases.



Table 4: Lysozyme C as a Potential Biomarker

| Disease                       | Fluid/Tissue | Observation     | Potential<br>Application                | Reference |
|-------------------------------|--------------|-----------------|-----------------------------------------|-----------|
| Inflammatory<br>Bowel Disease | Feces        | Elevated levels | Monitoring disease activity and relapse | [1]       |
| Certain<br>Leukemias          | Serum        | Elevated levels | Diagnostic tool                         | [19]      |
| Urinary Tract<br>Infections   | Urine        | Elevated levels | Marker for therapy response             | [1]       |
| Atherosclerosis               | Plasma       | Elevated levels | Biomarker of disease severity           | [1]       |

## **Experimental Protocols**

## Protocol 1: Determination of Lysozyme Activity (Turbidimetric Assay)

This protocol describes the determination of lysozyme activity by measuring the rate of lysis of a Micrococcus lysodeikticus cell suspension in a 96-well microplate format.[19][20][21][22]

#### Materials:

- Lysozyme C standard (e.g., Hen Egg-White Lysozyme)
- Lyophilized Micrococcus lysodeikticus cells
- Potassium phosphate buffer (66 mM, pH 6.24)
- 96-well flat-bottom microplate
- Microplate reader capable of measuring absorbance at 450 nm

#### Procedure:



- Preparation of Substrate Suspension:
  - Suspend lyophilized M. lysodeikticus cells in potassium phosphate buffer to achieve an initial absorbance of 0.6-0.7 at 450 nm.
- Preparation of Lysozyme Standards and Samples:
  - Prepare a series of Lysozyme C standards of known concentrations (e.g., 10 to 200 units/mL) in cold potassium phosphate buffer.
  - Prepare test samples at appropriate dilutions in the same buffer.
- Assay Setup:
  - In a 96-well microplate, add 25 μL of each lysozyme standard or sample to triplicate wells.
  - For the blank, add 25 μL of potassium phosphate buffer.
- Initiation of Reaction:
  - $\circ$  Rapidly add 175  $\mu$ L of the M. lysodeikticus suspension to each well using a multichannel pipette.
- Measurement:
  - Immediately place the plate in a microplate reader pre-set to 25°C.
  - Measure the decrease in absorbance at 450 nm every 30 seconds for 5 minutes.
- Calculation of Activity:
  - $\circ$  Determine the maximum linear rate of decrease in absorbance per minute ( $\Delta A450$ /min) for each standard and sample.
  - $\circ$  Create a standard curve by plotting the  $\Delta A450$ /min against the known concentrations of the lysozyme standards.



 Determine the lysozyme activity in the test samples by interpolating their ΔA450/min values from the standard curve.

## Protocol 2: Formulation of Lysozyme-Loaded Chitosan Nanoparticles

This protocol describes the preparation of **Lysozyme C**-loaded chitosan nanoparticles using the ionic gelation technique.[14][16][17][23][24]

#### Materials:

- Lysozyme C
- Low molecular weight chitosan
- Acetic acid (1% v/v)
- Sodium tripolyphosphate (TPP)
- Deionized water
- Magnetic stirrer
- Centrifuge

#### Procedure:

- Preparation of Chitosan Solution:
  - Dissolve chitosan in 1% acetic acid to a final concentration of 0.1% (w/v). Stir until fully dissolved. Adjust the pH to 6.0 with NaOH.
- · Preparation of Lysozyme Solution:
  - Dissolve Lysozyme C in deionized water to the desired concentration (e.g., 0.05-0.4 mg/mL).
- Preparation of TPP Solution:



- Dissolve TPP in deionized water to a concentration of 0.15 mg/mL.
- Nanoparticle Formation:
  - Add the lysozyme solution to the chitosan solution and stir for 30 minutes.
  - Add the TPP solution dropwise to the chitosan-lysozyme mixture under constant magnetic stirring at room temperature.
  - Continue stirring for another 30 minutes to allow for the formation of nanoparticles.
- Purification of Nanoparticles:
  - Centrifuge the nanoparticle suspension at 14,000 rpm for 30 minutes.
  - Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
  - Repeat the centrifugation and resuspension steps twice to remove unentrapped lysozyme and other reagents.
- Characterization:
  - Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
  - Calculate the encapsulation efficiency by quantifying the amount of unentrapped lysozyme in the supernatant using a suitable protein assay (e.g., Bradford or BCA assay).

## Protocol 3: Western Blot Analysis of NF-kB Pathway Activation

This protocol outlines the steps for analyzing the activation of the NF- $\kappa$ B pathway in response to lysozyme-digested peptidoglycan by measuring the levels of total and phosphorylated  $I\kappa$ B $\alpha$ .

#### Materials:

Cell line (e.g., macrophages)



- Lysozyme C
- · Bacterial peptidoglycan
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-IκBα, anti-phospho-IκBα, and a loading control like anti-β-actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- Imaging system

#### Procedure:

- Cell Treatment:
  - Seed cells and grow to 70-80% confluency.
  - Treat cells with lysozyme-digested peptidoglycan for various time points (e.g., 0, 15, 30, 60 minutes). Include an untreated control.
- Cell Lysis and Protein Quantification:
  - Wash cells with ice-cold PBS and lyse with lysis buffer.
  - Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
  - Determine the protein concentration of each lysate.



- SDS-PAGE and Western Blotting:
  - Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
  - Transfer the separated proteins to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies overnight at 4°C.
  - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis:
  - Wash the membrane with TBST and apply the ECL substrate.
  - Capture the chemiluminescent signal using an imaging system.
  - $\circ$  Quantify the band intensities and normalize the levels of IkB $\alpha$  and phospho-IkB $\alpha$  to the loading control.

# Signaling Pathways and Experimental Workflows Lysozyme's Dual Role in NF-kB Signaling

Lysozyme-mediated degradation of bacterial peptidoglycan releases muramyl dipeptide (MDP) and other fragments. These fragments can be sensed by the intracellular pattern recognition receptor Nod2, which triggers a signaling cascade leading to the activation of the transcription factor NF-kB. This, in turn, promotes the expression of pro-inflammatory genes.





Click to download full resolution via product page

Caption: Lysozyme-induced NF-kB activation pathway.

### Inhibition of the JNK Signaling Pathway by Lysozyme

Lysozyme has been shown to exert anti-inflammatory effects by inhibiting the JNK signaling pathway. This pathway is a key regulator of cellular responses to stress and inflammation. Inhibition of JNK phosphorylation by **lysozyme c**an lead to a reduction in the expression of pro-inflammatory cytokines like TNF- $\alpha$ .[4]



Click to download full resolution via product page

Caption: Inhibition of the JNK signaling pathway by Lysozyme.

## Experimental Workflow for Lysozyme Nanoparticle Drug Delivery

The following diagram illustrates a typical workflow for the development and characterization of lysozyme-based nanoparticles for drug delivery.





Click to download full resolution via product page

Caption: Experimental workflow for lysozyme nanoparticle drug delivery.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Recent Insights Into the Prognostic and Therapeutic Applications of Lysozymes PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Study on Antibacterial Activity and Structure of Chemically Modified Lysozyme PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scitepress.org [scitepress.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. [Experimental study of the antimicrobial effect of lysozyme in combination with antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The In Vitro Antimicrobial and Antibiofilm Activities of Lysozyme against Gram-Positive Bacteria PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. JCI Nod2 sensing of lysozyme-digested peptidoglycan promotes macrophage recruitment and clearance of S. pneumoniae colonization in mice [jci.org]
- 14. plantarchives.org [plantarchives.org]
- 15. kinampark.com [kinampark.com]
- 16. Enhancing the Thermo-Stability and Anti-Bacterium Activity of Lysozyme by Immobilization on Chitosan Nanoparticles PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. cohesionbio.com [cohesionbio.com]
- 20. benchchem.com [benchchem.com]
- 21. ruby.fgcu.edu [ruby.fgcu.edu]
- 22. goldbio.com [goldbio.com]



- 23. Activity of chitosan–lysozyme nanoparticles on the growth, membrane integrity, and β-1,3-glucanase production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Integration of lysozyme into chitosan nanoparticles for improving antibacterial activity PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lysozyme C: Applications in Pharmaceutical and Medical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1576136#lysozyme-c-applications-in-pharmaceutical-and-medical-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com